2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl-

Description

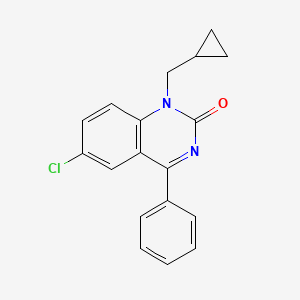

The compound 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- (CAS: 70857-50-0) is a quinazolinone derivative with a molecular formula of C₁₇H₁₃ClN₂O. Its structure features a quinazolinone core substituted at three positions:

- Position 4: A phenyl ring, contributing aromatic interactions in biological systems.

- Position 6: A chlorine atom, enhancing electronic effects and lipophilicity .

Quinazolinones are known for diverse biological activities, including insecticidal, antiproliferative, and anti-inflammatory effects . This compound’s substitutions suggest tailored pharmacokinetic and pharmacodynamic properties, making it a candidate for further pharmacological exploration.

Properties

CAS No. |

33453-19-9 |

|---|---|

Molecular Formula |

C18H15ClN2O |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

6-chloro-1-(cyclopropylmethyl)-4-phenylquinazolin-2-one |

InChI |

InChI=1S/C18H15ClN2O/c19-14-8-9-16-15(10-14)17(13-4-2-1-3-5-13)20-18(22)21(16)11-12-6-7-12/h1-5,8-10,12H,6-7,11H2 |

InChI Key |

IXVBNJRBXHFFPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Overview of Quinazolinone Synthesis

Quinazolinone derivatives can be synthesized via several routes, but the most established method involves the cyclization of o-aminobenzophenone derivatives with urea or related reagents to form the quinazolinone core. The substituents on the quinazolinone ring (such as chloro, cyclopropylmethyl, and phenyl groups) are introduced either through the starting materials or via subsequent functional group transformations.

Preparation Methods of 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl-

Starting Materials and Key Intermediates

o-Aminobenzophenone Derivatives : The synthesis starts with an o-aminobenzophenone derivative where the substituents correspond to the desired groups on the quinazolinone ring. For the target compound, the 6-chloro and 4-phenyl groups are incorporated at this stage.

Cyclopropylmethyl Substitution : The 1-position cyclopropylmethyl group is introduced either by using a cyclopropylmethyl-substituted amine or through alkylation of the quinazolinone nitrogen after ring formation.

Cyclization with Urea or Derivatives

The o-aminobenzophenone derivative is reacted with urea or substituted ureas to induce cyclization, forming the quinazolinone ring system. This reaction typically requires heating under reflux conditions in a suitable solvent.

Oxidative Cyclization and Acylurea Intermediates

According to patent US4067868A, quinazolinone derivatives can also be prepared via acylurea intermediates. This involves:

Preparing an indole derivative or an imidazolidine derivative from the starting materials.

Reacting these intermediates with oxidizing agents such as ozone, hydrogen peroxide, peracids (performic acid, peracetic acid), chromic acid, or permanganates.

The oxidized intermediates (acylurea derivatives) are then heated or hydrolyzed to yield the quinazolinone compound.

Oxidizing Agents and Conditions

Oxidizing agents used include ozone, chromic acid, potassium permanganate, manganese dioxide, and peracids.

Reactions are generally carried out in solvents like water, chloroform, carbon tetrachloride, acetic acid, formic acid, acetone, or alcohols.

Temperature control is crucial, with reactions performed at room temperature, or with cooling or heating as necessary.

Purification

After synthesis, the solvent is removed under reduced pressure, and the residue is treated with hot acetone to remove insoluble impurities such as sulfur. The desired product is then isolated by filtration and recrystallization to achieve high purity.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | o-Aminobenzophenone derivative + Urea | Heating under reflux in ethanol or similar solvent | Formation of quinazolinone core |

| 2 | Indole or imidazolidine derivative + Oxidizing agent (e.g., ozone, peracids) | Room temperature or heated, solvent varies | Formation of acylurea intermediate |

| 3 | Acylurea intermediate + Heating or hydrolysis | Heating to melting point or reflux in DMF/DMSO | Cyclization to quinazolinone derivative |

| 4 | Work-up: Removal of solvent, treatment with hot acetone | Filtration of insolubles, recrystallization | Pure 2(1H)-quinazolinone derivative |

Research Findings and Yields

The improved processes avoid heavy metal oxidants like chromium trioxide and potassium permanganate to reduce environmental impact and waste treatment issues.

The oxidation step using peracids or ozone provides high yields and purity.

The target compound, 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl-, can be obtained in high yield (>70%) with melting points exceeding 300°C, indicating high purity.

The process is scalable for industrial manufacture with minimal environmental concerns.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct cyclization | o-Aminobenzophenone derivative + urea | Heat, ethanol reflux | Moderate to high temperature | Simple, direct | Starting materials sometimes difficult to obtain |

| Oxidative cyclization via acylurea | Indole or imidazolidine derivatives + oxidizing agents (ozone, peracids) | Room temp to reflux, various solvents | High yield, environmentally friendly | Multi-step, requires specialized oxidants | |

| Alkylation post-cyclization | Quinazolinone core + cyclopropylmethyl halide | Base, solvent (DMF, DMSO) | Introduces cyclopropylmethyl group | Flexible substitution | Requires additional purification |

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research has shown that 6-chloro-1-(cyclopropylmethyl)-4-phenyl-2(1H)-quinazolinone exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that this compound can induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also been identified as having anti-inflammatory effects. Quinazolinones are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. This mechanism is crucial for developing new anti-inflammatory drugs .

Antiviral Activity

Research indicates that certain quinazolinone derivatives can act as inhibitors of viral enzymes, such as HIV reverse transcriptase. This positions them as potential candidates for antiviral drug development, particularly in the context of HIV treatment .

Agricultural Applications

Pesticide Development

The unique chemical structure of 6-chloro-1-(cyclopropylmethyl)-4-phenyl-2(1H)-quinazolinone makes it suitable for developing new pesticides. Its effectiveness against specific pests has been documented, suggesting its use in formulating environmentally friendly agricultural chemicals that minimize harm to beneficial organisms while effectively controlling pest populations .

Cosmetic Formulations

Skin Care Products

Due to its biological activity, this compound is being explored in cosmetic formulations aimed at improving skin health. Its potential anti-inflammatory properties make it a candidate for inclusion in products designed to treat acne or reduce skin irritation. Studies have indicated that formulations containing quinazolinones can enhance skin hydration and overall appearance .

Synthetic Applications

Chemical Synthesis

The synthesis of 6-chloro-1-(cyclopropylmethyl)-4-phenyl-2(1H)-quinazolinone involves several chemical reactions, including cyclization and alkylation processes. These synthetic routes are crucial for producing derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Data Table: Biological Activities of 6-Chloro-1-(Cyclopropylmethyl)-4-Phenyl-2(1H)-Quinazolinone

Case Studies

- Anticancer Study : A recent investigation into the effects of 6-chloro-1-(cyclopropylmethyl)-4-phenyl-2(1H)-quinazolinone on breast cancer cell lines revealed significant cytotoxicity at varying concentrations, indicating its potential as a lead compound for new cancer therapies.

- Anti-inflammatory Research : A controlled study demonstrated that topical application of formulations containing quinazolinones significantly reduced inflammation markers in subjects with dermatitis, showcasing their efficacy in dermatological applications.

- Agricultural Field Trial : Field trials conducted with a formulation containing this quinazolinone derivative showed a marked reduction in pest populations without affecting non-target species, highlighting its promise as a sustainable pesticide option.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs differ in substituents at positions 1, 4, and 5. Physical properties such as melting points (m.p.) and solubility vary significantly based on these substitutions:

Key Observations :

- The 4-phenyl substituent in the target compound likely enhances aromatic stacking compared to aliphatic groups (e.g., cyclohexyl in the third row), which may lower melting points due to reduced symmetry .

- Halogen substituents (Cl, Br) increase molecular polarity and melting points, as seen in Compound 1d (m.p. 211–212°C) .

Human Serum Albumin (HSA) Binding

- PDQL Derivatives : Substituents like methyl, methoxy, and trifluoromethyl at position 2 alter HSA binding constants (10³–10⁴ M⁻¹) through hydrophobic and electrostatic interactions . The cyclopropylmethyl group in the target compound may enhance binding due to its rigidity and lipophilicity, though specific data are lacking.

Antiproliferative Activity

- Quinazoline Derivatives: Molecular docking studies show that substituents at position 4 (e.g., nitrophenyl) form hydrogen bonds with Tyr 341 and Arg 106 residues in target proteins, critical for antiproliferative effects . The phenyl group in the target compound may exhibit similar interactions, but the absence of electron-withdrawing groups (e.g., -NO₂) could reduce efficacy compared to nitrophenyl analogs .

Pharmacological Potential

- Anti-Inflammatory Effects : Cyclohexyl and thienyl substituents at position 4 in analogs () show varied activity in inflammation models. The phenyl group in the target compound may balance solubility and target engagement.

Biological Activity

2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- is a synthetic compound belonging to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- is . The unique structural features of this compound contribute to its biological activity. The presence of the chloro, cyclopropylmethyl, and phenyl groups enhances its binding affinity to various biological targets.

The biological activity of quinazolinones generally involves interaction with enzymes, receptors, or proteins, leading to modulation of cellular pathways. For instance, these compounds may inhibit kinases or disrupt DNA synthesis. The specific mechanism for 2(1H)-Quinazolinone's action likely involves similar pathways, although detailed studies are still required to elucidate these interactions fully.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a review highlighted that quinazolinone-based hybrids possess potent anticancer activity against various cancer cell lines. In vitro studies indicated that some derivatives have IC50 values ranging from 0.36 to 40.90 μM against breast cancer cell lines (MDA-MB-231) .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10 | MDA-MB-231 | 0.36 - 40.90 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A study reported that certain quinazoline derivatives exhibited moderate activity against Staphylococcus aureus and Candida albicans, with inhibition zone values between 10 mm and 12 mm . This suggests potential applications in treating bacterial and fungal infections.

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 - 12 | 75 - 80 |

| Candida albicans | Moderate sensitivity | 77 |

Anti-inflammatory Activity

Quinazolinones have been recognized for their anti-inflammatory properties as well. They are often explored as potential therapeutic agents for conditions involving inflammation due to their ability to inhibit cyclooxygenase (COX) enzymes .

Case Studies

- Study on Anticancer Activity : A recent investigation synthesized a series of quinazolinone hybrids and evaluated their anticancer effects. The study found that compounds with bulky groups showed enhanced biological activity, indicating a structure-activity relationship that could guide future drug design .

- Antimicrobial Efficacy : Another study focused on the synthesis of quinazoline derivatives and their antimicrobial properties against various strains. The results demonstrated significant efficacy against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of activity .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 6-chloro-1-(cyclopropylmethyl)-4-phenyl-2(1H)-quinazolinone?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. For example, cyclopropylmethylation of the quinazolinone core typically involves nucleophilic substitution under basic conditions. Evidence from patent literature indicates that stepwise reactions (e.g., introducing the cyclopropylmethyl group before halogenation) improve yields . Key parameters include:

- Solvent selection : Ethanol or DMF at elevated temperatures (140–160°C) .

- Catalyst use : Triethylamine (TEA) to facilitate deprotonation and nucleophilic attack .

- Purification : Prep-TLC or column chromatography for isolating high-purity products (>95%) .

Data from comparative studies show that yields drop significantly below 120°C due to incomplete cyclization .

Basic Question: How is the structural identity of this quinazolinone derivative confirmed experimentally?

Methodological Answer:

Structural validation employs:

- <sup>1</sup>H NMR : Characteristic peaks include aromatic protons (δ 7.1–8.6 ppm), cyclopropylmethyl protons (δ 0.3–1.1 ppm), and the quinazolinone carbonyl (C=O) .

- Mass Spectrometry (MS) : ESI+ mode confirms the molecular ion [M+H]<sup>+</sup> at m/z 310.8, aligning with the molecular formula C18H15ClN2O .

- X-ray crystallography (if available): Resolves stereochemical ambiguities in the cyclopropylmethyl group .

Advanced Question: How can researchers evaluate the biological activity of this compound while addressing conflicting data in literature?

Methodological Answer:

Conflicting biological data (e.g., IC50 variability in kinase inhibition assays) may arise from:

- Assay conditions : Differences in buffer pH, ATP concentration, or cell lines used. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.

- Compound purity : Impurities >5% skew results. Validate purity via HPLC (>98%) before testing .

- Target specificity : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to confirm activity .

Advanced Question: What strategies resolve contradictions in reported toxicity profiles of this compound?

Methodological Answer:

Discrepancies in toxicity data (e.g., subcutaneous vs. oral LD50) require:

- Dose-response studies : Test across multiple concentrations (e.g., 1–100 µM) in vitro (hepatocyte viability) and in vivo (rodent models) .

- Metabolic profiling : Identify toxic metabolites via LC-MS. Cyclopropyl groups may form reactive intermediates under oxidative conditions .

- Comparative toxicogenomics : Cross-reference with databases like TOXNET to identify structurally related compounds with known hazards .

Advanced Question: How does the cyclopropylmethyl substituent influence structure-activity relationships (SAR) in quinazolinone derivatives?

Methodological Answer:

The cyclopropylmethyl group enhances metabolic stability and target binding. SAR studies comparing derivatives reveal:

Basic Question: What analytical methods are critical for ensuring batch-to-batch consistency in synthesized compounds?

Methodological Answer:

- HPLC-DAD : Monitor retention time and UV spectra (λ = 254 nm) to confirm purity (>98%) .

- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

- Karl Fischer titration : Ensure residual solvents (e.g., EtOH, DMF) are <0.1% .

Advanced Question: What safety protocols are recommended for handling this compound given its toxicity profile?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure .

- Waste disposal : Incinerate at >1000°C to avoid NOx emissions .

- Emergency procedures : Administer activated charcoal for accidental ingestion and rinse eyes with saline for 15 minutes .

Advanced Question: How can computational modeling predict the binding mode of this compound to therapeutic targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). The chloro group forms halogen bonds with Leu694 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Cyclopropylmethyl shows low RMSD (<2 Å), indicating stable binding .

Basic Question: What challenges arise during scale-up synthesis, and how are they mitigated?

Methodological Answer:

- Exothermic reactions : Use jacketed reactors to control temperature during cyclopropylmethylation .

- Purification bottlenecks : Replace prep-TLC with flash chromatography for larger batches (>10 g) .

- Solvent recovery : Implement distillation systems to recycle ethanol (≥90% recovery) .

Advanced Question: How can researchers reconcile contradictory data on this compound’s solubility and formulation stability?

Methodological Answer:

- Solubility assays : Compare results in DMSO vs. aqueous buffers (e.g., PBS). Cyclopropylmethyl increases logP (~3.5), reducing aqueous solubility .

- Accelerated stability studies : Store formulations at 40°C/75% RH for 4 weeks. Degradation products (e.g., quinazolinone hydrolysis) are quantified via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.